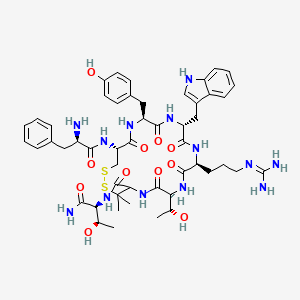

Acetyl octapeptide-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMQLVRLOGHAJI-KOFBULAQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NC(C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H69N13O11S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acetyl Octapeptide-1: A Technical Guide to Structure and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known commercially as SNAP-8, is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its anti-wrinkle properties. This technical guide provides an in-depth analysis of the structure and function of this compound, intended for researchers, scientists, and professionals in drug development. The document elucidates the peptide's molecular characteristics, its mechanism of action at the neuromuscular junction, and presents a compilation of quantitative data from scientific studies. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

The demand for effective and non-invasive anti-aging treatments has driven extensive research into bioactive peptides. Among these, this compound has emerged as a promising alternative to more invasive procedures by targeting the molecular machinery of muscle contraction responsible for the formation of expression wrinkles. This guide aims to be a comprehensive resource on the core scientific principles of this compound.

Structure of this compound

This compound is a synthetically derived peptide composed of eight amino acids. Its structure has been well-characterized, and its key molecular features are summarized below.

Amino Acid Sequence: The primary structure of this compound is N-Acetyl-L-alpha-glutamyl-L-alpha-glutamyl-L-methionyl-L-glutaminyl-L-arginyl-L-arginyl-L-alanyl-L-asparagine.[1] It is often represented as Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2.

Chemical Formula: C41H70N16O16S[1]

Molecular Weight: Approximately 1075.16 g/mol .[1]

Post-Translational Modifications: The peptide is N-terminally acetylated and C-terminally amidated. The N-terminal acetylation enhances its stability and skin penetration, while the C-terminal amidation also contributes to its stability by preventing enzymatic degradation by carboxypeptidases.

Function and Mechanism of Action

This compound functions as a competitive antagonist of the SNAP-25 protein, a key component of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This complex is essential for the fusion of vesicles containing the neurotransmitter acetylcholine (B1216132) (ACh) with the presynaptic membrane of neurons, a critical step in muscle contraction.

By mimicking the N-terminal end of SNAP-25, this compound competes for a position in the SNARE complex. This competition destabilizes the complex, leading to a reduction in the release of acetylcholine into the synaptic cleft. The subsequent decrease in neuromuscular signaling results in the relaxation of facial muscles, which in turn reduces the appearance of expression lines and wrinkles.

Below is a diagram illustrating the signaling pathway and the inhibitory action of this compound.

Quantitative Data

Multiple studies have demonstrated the efficacy of this compound in reducing the appearance of wrinkles. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Concentration | Result | Reference |

| Inhibition of Glutamate Release | 1.5 mM | 43% reduction | [2] |

Table 2: Clinical Efficacy of this compound (SNAP-8)

| Study Duration | Concentration | Wrinkle Reduction (Depth) | Reference |

| 28 days | Not specified | Up to 38% | |

| 28 days | Not specified | Up to 63% | |

| 30 days | Not specified | Up to 63% | |

| 14 weeks | Not specified | Statistically significant improvement in facial lines and wrinkles | [3] |

Table 3: Recommended Concentration in Formulations

| Concentration Range |

| 3% - 10% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the function of this compound.

In Vitro SNARE Complex Formation Assay

This assay is designed to demonstrate the competitive inhibition of SNARE complex formation by this compound.

Objective: To determine if this compound can inhibit the assembly of the SNARE complex in a cell-free system.

Materials:

-

Recombinant SNARE proteins: Syntaxin-1 (t-SNARE), SNAP-25 (t-SNARE), and VAMP2/Synaptobrevin (v-SNARE).

-

This compound.

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting equipment and antibodies specific to each SNARE protein.

Procedure:

-

Protein Preparation: Express and purify recombinant Syntaxin-1, SNAP-25, and VAMP2.

-

Reaction Setup: In separate microcentrifuge tubes, combine Syntaxin-1 and SNAP-25 (t-SNAREs) in the assay buffer.

-

Inhibitor Incubation: Add varying concentrations of this compound to the t-SNARE mixture and incubate for 30 minutes at room temperature to allow for potential binding. A control group with no peptide should be included.

-

SNARE Complex Assembly: Add VAMP2 (v-SNARE) to each tube to initiate SNARE complex formation. Incubate for 1-2 hours at 37°C.

-

Sample Preparation for Electrophoresis: Stop the reaction by adding SDS-PAGE sample buffer without a reducing agent and without boiling to preserve the assembled SNARE complex.

-

SDS-PAGE and Western Blotting: Separate the proteins on an SDS-PAGE gel. The assembled SNARE complex will migrate as a higher molecular weight band. Transfer the proteins to a PVDF membrane and probe with antibodies against Syntaxin-1, SNAP-25, or VAMP2 to visualize the bands.

-

Quantification: Densitometrically quantify the intensity of the SNARE complex band in the presence and absence of this compound to determine the percentage of inhibition.

In Vitro Acetylcholine Release Assay

This assay measures the ability of this compound to inhibit the release of acetylcholine from cultured neuronal or neuroendocrine cells.

Objective: To quantify the reduction in acetylcholine release from cells treated with this compound.

Cell Line: PC12 cells (rat pheochromocytoma) or primary chromaffin cells are commonly used as they release acetylcholine upon stimulation.

Materials:

-

PC12 cells.

-

Cell culture medium (e.g., RPMI 1640 supplemented with horse serum and fetal bovine serum).

-

This compound.

-

High potassium stimulation buffer (e.g., Krebs-Ringer buffer with 56 mM KCl) to induce depolarization and neurotransmitter release.

-

Acetylcholine assay kit (colorimetric or fluorometric).

-

96-well microplate reader.

Procedure:

-

Cell Culture: Culture PC12 cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the PC12 cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Peptide Treatment: Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound. Include a vehicle control. Incubate for a predetermined time (e.g., 24 hours) to allow for peptide uptake and action.

-

Stimulation of Acetylcholine Release: Wash the cells with a basal buffer (e.g., Krebs-Ringer buffer with normal KCl concentration). Then, replace the basal buffer with the high potassium stimulation buffer to induce acetylcholine release. Incubate for a short period (e.g., 5-10 minutes).

-

Sample Collection: Collect the supernatant from each well, which contains the released acetylcholine.

-

Quantification of Acetylcholine: Use a commercial acetylcholine assay kit to measure the concentration of acetylcholine in the collected supernatants. These kits typically involve an enzymatic reaction that produces a colored or fluorescent product, which is then measured using a microplate reader.

-

Data Analysis: Normalize the acetylcholine release to the total protein content or cell number in each well. Calculate the percentage inhibition of acetylcholine release for each concentration of this compound compared to the control.

References

An In-Depth Technical Guide to the Mechanism of Action of Acetyl Octapeptide-1

Executive Summary: Acetyl octapeptide-1, also known commercially as SNAP-8™, is a synthetic neuropeptide engineered for its potent anti-wrinkle efficacy. Structurally an elongated version of the well-known acetyl hexapeptide-8, it functions as a neurotransmitter inhibitor. Its primary mechanism involves mimicking the N-terminal end of the SNAP-25 protein to competitively inhibit the formation of the SNARE complex at the neuromuscular junction. This destabilization attenuates the release of acetylcholine (B1216132), leading to a reduction in the intensity of muscle contractions responsible for the formation of dynamic facial wrinkles. This document provides a comprehensive technical overview of its biochemical pathway, presents quantitative efficacy data, and details relevant experimental protocols for its analysis.

Core Mechanism of Action: SNARE Complex Inhibition

The formation of expression lines and wrinkles is intrinsically linked to repetitive muscle contractions controlled by neuronal signals. The release of neurotransmitters, such as acetylcholine (ACh), from vesicles into the synaptic cleft is the critical step that triggers these contractions.[1][] This release is mediated by the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment REceptor) protein complex.[][3]

1.1 The SNARE Complex Assembly

The neuronal SNARE complex is a ternary structure composed of three key proteins:

-

VAMP (Vesicle-Associated Membrane Protein): Located on the vesicle membrane.

-

Syntaxin: Located on the presynaptic plasma membrane.

-

SNAP-25 (Synaptosome-Associated Protein of 25 kDa): Also located on the presynaptic plasma membrane.

These three proteins assemble in a "zippering" mechanism, forcing the vesicle and the neuronal membranes into close proximity, which culminates in membrane fusion and the exocytosis of acetylcholine.[3][4]

1.2 Competitive Antagonism by this compound

This compound is a biomimetic peptide with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂.[5][6] This sequence is designed to mimic the N-terminal domain of the native SNAP-25 protein.[7][8]

By occupying the position that SNAP-25 would normally take within the SNARE complex, this compound acts as a competitive antagonist.[5][6][8] This action does not break the complex, but rather destabilizes its formation.[3][8] An improperly formed or destabilized SNARE complex cannot efficiently mediate vesicle fusion. Consequently, the release of acetylcholine into the synapse is attenuated, leading to a reduction in the degree of muscle contraction.[9][] This relaxation of the facial muscles results in a visible smoothing of expression lines, particularly on the forehead and around the eyes.[6][9]

Comparative Analysis with Botulinum Toxin A

While often referred to as a "Botox-like" peptide, the mechanism of this compound is fundamentally different from that of Botulinum Toxin (BoNT-A).

-

This compound: Competitively inhibits the formation of the SNARE complex, leading to its destabilization and a reversible relaxation of the muscle.[6][8]

-

Botulinum Toxin A: Is a neurotoxic protein that enzymatically cleaves the SNAP-25 protein, permanently preventing the SNARE complex from assembling.[6][11] This results in muscle paralysis.

This compound is therefore considered a non-toxic, non-invasive, and milder alternative to BoNT-A injections.[6][8][9]

References

- 1. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cellbone.com [cellbone.com]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]

- 9. isclinical.co.uk [isclinical.co.uk]

- 11. researchgate.net [researchgate.net]

Acetyl Octapeptide-1: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, commercially known as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and therapeutic fields for its muscle-relaxing properties. Developed as an evolution of its predecessor, Acetyl Hexapeptide-8 (Argireline), this octapeptide demonstrates enhanced efficacy in reducing the appearance of expression wrinkles. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and relevant biological assays are presented, along with a compilation of quantitative efficacy data. Furthermore, this document includes visual representations of key pathways and workflows to facilitate a deeper understanding of this potent anti-wrinkle agent.

Discovery and Development

This compound, also referred to as Acetyl Octapeptide-3, was developed by the Spanish company Lipotec in the late 2000s. Its creation was a strategic progression from the well-known anti-wrinkle peptide, Acetyl Hexapeptide-8 (Argireline). The primary motivation behind the development of this elongated peptide was to enhance its ability to interfere with the neurotransmitter release process at the neuromuscular junction, thereby offering a more potent topical alternative to botulinum toxin injections for the reduction of expression lines.[1] The addition of two extra amino acids to the original hexapeptide sequence resulted in a molecule with potentially increased stability and efficacy.

Mechanism of Action: Inhibition of the SNARE Complex

The primary mechanism of action of this compound involves the modulation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. This protein complex is essential for the fusion of vesicles containing neurotransmitters, such as acetylcholine (B1216132), with the presynaptic membrane, a critical step in muscle contraction.

This compound is a structural mimic of the N-terminal end of the SNAP-25 protein, a key component of the SNARE complex.[2] By competing with the native SNAP-25 for a position within the SNARE complex, the peptide destabilizes its formation.[2] This disruption hinders the release of acetylcholine into the synaptic cleft, leading to a reduction in muscle contractions and consequently, a relaxation of facial muscles.[2][3][4] This mechanism effectively diminishes the depth of wrinkles caused by the repetitive movement of facial muscles.[4]

Below is a diagram illustrating the inhibitory effect of this compound on the SNARE complex formation.

Chemical Synthesis

This compound, with the amino acid sequence Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2, is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[2] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.

The general workflow for the synthesis of this compound is depicted in the following diagram.

Experimental Protocol for Solid-Phase Synthesis

The following is a generalized protocol for the manual synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids: Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Met-OH, Fmoc-Glu(OtBu)-OH

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Reagents:

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Acetylation solution: Acetic anhydride and DIPEA in DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Precipitation solvent: Cold diethyl ether

-

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine and byproducts.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-amino acid (Fmoc-Asp(OtBu)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Ala, Arg, Arg, Gln, Met, Glu, Glu).

-

N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.

-

Final Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry it under vacuum.

-

Cleavage and Deprotection: Treat the dried peptide-resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column. A water/acetonitrile gradient containing 0.1% TFA is typically used for elution. Fractions are collected and analyzed for purity by analytical HPLC and for identity by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight. Pure fractions are pooled and lyophilized to obtain the final white powder.

Quantitative Data on Efficacy

Several studies have evaluated the efficacy of this compound in reducing the appearance of wrinkles. The data highlights its potential as a potent anti-aging ingredient.

| Study Type | Concentration | Duration | Efficacy Metric | Result | Reference |

| In-vivo | Not Specified | 30 days | Wrinkle Depth Reduction | Up to 63% | [2] |

| In-vitro | 1.5 mM | Not Specified | Glutamate Release Inhibition | 43% | [5] |

| Manufacturer Data | Not Specified | Not Specified | Wrinkle Reduction (Max) | -62% | [5] |

| Manufacturer Data | Not Specified | Not Specified | Wrinkle Reduction (Mean) | -35% | [5] |

| Clinical Trial | Part of a multi-peptide serum | 14 weeks | Improvement in Facial Lines and Wrinkles | Statistically significant improvement | [6][7] |

Experimental Protocols for Efficacy Assessment

In-Vitro SNARE Complex Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of the SNARE complex.

Principle: Recombinant SNARE proteins (Syntaxin-1, SNAP-25, and VAMP2) are incubated together. The formation of the stable SNARE complex can be monitored by various methods, such as circular dichroism (CD) spectroscopy to detect the increase in α-helical content, or by native gel electrophoresis to observe the formation of a higher molecular weight complex. The assay is performed in the presence and absence of this compound to determine its inhibitory effect.

Generalized Protocol:

-

Protein Expression and Purification: Express and purify recombinant Syntaxin-1, SNAP-25, and VAMP2.

-

Reaction Setup: In a suitable buffer, incubate Syntaxin-1 and SNAP-25 to form the t-SNARE complex.

-

Inhibitor Addition: Add varying concentrations of this compound to the t-SNARE complex solution and incubate.

-

SNARE Complex Assembly: Initiate the full SNARE complex assembly by adding VAMP2.

-

Analysis:

-

CD Spectroscopy: Monitor the change in the CD signal at 222 nm over time to follow the formation of the α-helical SNARE complex.

-

Native PAGE: Run the reaction mixtures on a native polyacrylamide gel and visualize the protein bands. The formation of the SNARE complex will be indicated by a band shift.

-

-

Data Analysis: Quantify the extent of SNARE complex formation in the presence of this compound relative to the control (without the peptide) to determine the inhibitory activity.

Neurotransmitter Release Assay from Cultured Neurons or PC12 Cells

This assay measures the effect of this compound on the release of neurotransmitters from cultured cells.

Principle: Differentiated neuronal cells or PC12 cells are pre-loaded with a labeled neurotransmitter (e.g., [3H]-norepinephrine) or its precursor. The cells are then stimulated to induce neurotransmitter release in the presence or absence of this compound. The amount of radioactivity released into the culture medium is quantified as a measure of neurotransmitter exocytosis.

Generalized Protocol:

-

Cell Culture and Differentiation: Culture and differentiate a suitable cell line (e.g., PC12 cells with NGF or primary neurons).

-

Loading: Incubate the cells with a radiolabeled neurotransmitter or precursor (e.g., [3H]-norepinephrine) to allow for its uptake into synaptic vesicles.

-

Washing: Wash the cells to remove any unincorporated radiolabel.

-

Inhibitor Incubation: Incubate the cells with varying concentrations of this compound.

-

Stimulation: Stimulate the cells to induce exocytosis using a depolarizing agent (e.g., high potassium concentration) or a calcium ionophore.

-

Sample Collection: Collect the supernatant, which contains the released neurotransmitter.

-

Quantification: Measure the radioactivity in the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of neurotransmitter release relative to the total amount incorporated by the cells. Compare the release in the presence of this compound to the control to determine its inhibitory effect.

Conclusion

This compound represents a significant advancement in the field of cosmetic peptides, offering a non-invasive approach to reducing the appearance of expression wrinkles. Its well-defined mechanism of action, centered on the inhibition of SNARE complex formation, provides a strong scientific basis for its efficacy. The synthesis of this octapeptide is achievable through established solid-phase peptide synthesis protocols. The available quantitative data from in-vitro and in-vivo studies support its potent anti-wrinkle activity. This technical guide provides a foundational resource for researchers and professionals in the field, enabling a deeper understanding and further exploration of the therapeutic and cosmetic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. jcadonline.com [jcadonline.com]

- 6. An Open Label Clinical Trial of a Peptide Treatment Serum and Supporting Regimen Designed to Improve the Appearance of Aging Facial Skin - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 7. jddonline.com [jddonline.com]

The Role of Acetyl Octapeptide-1 in Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as acetyl octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant interest for its potential to modulate neurotransmitter release. As an elongated analogue of acetyl hexapeptide-8 (Argireline), it is designed to mimic the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex. By competitively inhibiting the formation and stability of this complex, this compound attenuates the release of neurotransmitters such as acetylcholine (B1216132) and catecholamines. This whitepaper provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and workflows.

Introduction

The intricate process of neurotransmitter release is fundamental to neuronal communication and is tightly regulated by the SNARE complex. This protein machinery, comprising SNAP-25, syntaxin, and synaptobrevin (VAMP), mediates the fusion of synaptic vesicles with the presynaptic membrane, leading to the exocytosis of neurotransmitters.[1] Dysregulation of this process is implicated in various neurological and muscular disorders, making the SNARE complex a prime target for therapeutic intervention.

This compound (Sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂) is a novel peptide designed to interfere with SNARE complex assembly.[2][3] Its mechanism of action is often compared to that of Botulinum Neurotoxin (BoNT), which cleaves SNARE proteins to induce muscle paralysis.[3] However, this compound offers a reversible and less potent alternative by competitively binding to the SNARE complex and destabilizing it, thereby reducing muscle contractions.[3][4] This characteristic has led to its investigation for applications in dermatology and potentially for other conditions involving excessive muscle contraction.

Mechanism of Action: Competitive Inhibition of the SNARE Complex

The primary mechanism by which this compound exerts its effect is through the competitive inhibition of the SNAP-25 protein. As a mimic of the N-terminal domain of SNAP-25, this compound competes for a position within the SNARE complex.[2][3] This interference disrupts the proper assembly and stability of the ternary SNARE complex, which is essential for the docking and fusion of synaptic vesicles with the presynaptic membrane.[4]

The destabilization of the SNARE complex leads to a reduction in the efficiency of neurotransmitter release, including acetylcholine at the neuromuscular junction and catecholamines (adrenaline and noradrenaline) from chromaffin cells.[5][6] This attenuated neurotransmitter release results in a relaxation of muscle contractions.[4] Unlike BoNTs which cause irreversible cleavage of SNARE proteins, the action of this compound is reversible.[3]

Figure 1. Signaling pathway of this compound inhibiting neurotransmitter release.

Quantitative Data on Efficacy

Several in vitro and in vivo studies have quantified the efficacy of this compound in reducing the appearance of wrinkles and inhibiting neurotransmitter release. The following table summarizes the key quantitative findings.

| Parameter Measured | Concentration/Dosage | Result | Reference |

| Wrinkle Depth Reduction | 10% SNAP-8 solution | Up to 30% reduction after 28 days of use. | [7] |

| Wrinkle Depth Reduction | 10% SNAP-8 solution (0.005% pure peptide) | 34.98% reduction vs. 27.05% for 10% Argireline solution after 28 days. | [8] |

| Wrinkle Appearance Reduction | Twice-daily use | Up to 63% reduction in 30 days. | [3] |

| Glutamate (B1630785) Release Inhibition | Not specified | Not specified | [9] |

| Muscle Cell Contraction Reduction | Not specified | 71% reduction in minutes; 58% after 2 hours (for a similar peptide, Vialox). | [10] |

| Wrinkle Size Reduction | Not specified | 49% reduction after 28 days (for a similar peptide, Vialox). | [10] |

| Skin Roughness Increase | Not specified | 47% increase in smoothness after 28 days (for a similar peptide, Vialox). | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods in the field and should be optimized for specific laboratory conditions.

In Vitro SNARE Complex Formation and Stability Assay

This assay evaluates the ability of this compound to inhibit the formation of the SNARE complex and to destabilize pre-formed complexes.

Principle: Recombinant SNARE proteins (Syntaxin, SNAP-25, and VAMP2) are incubated to allow complex formation. The stability of the complex is assessed by measuring its resistance to thermal denaturation, often monitored by circular dichroism (CD) spectroscopy, which detects changes in protein secondary structure. The effect of this compound is determined by its inclusion during complex formation or its addition to pre-formed complexes.

Methodology:

-

Protein Expression and Purification: Express and purify recombinant Syntaxin-1A, SNAP-25, and the cytoplasmic domain of VAMP2.

-

SNARE Complex Formation:

-

Mix equimolar concentrations of Syntaxin-1A and SNAP-25 with or without varying concentrations of this compound in a suitable buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM DTT, pH 7.4).

-

Incubate for 30 minutes at room temperature to allow the t-SNARE complex to form.

-

Add an equimolar concentration of VAMP2 to initiate ternary SNARE complex formation. Incubate for 1-2 hours at 37°C.

-

-

Thermal Denaturation:

-

Transfer the samples to a CD spectropolarimeter.

-

Monitor the CD signal at 222 nm while increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.

-

The melting temperature (Tm), where 50% of the complex is denatured, is determined from the resulting denaturation curve.

-

-

Data Analysis: Compare the Tm of the SNARE complex in the presence and absence of this compound. A decrease in Tm indicates destabilization of the complex.

Figure 2. Workflow for SNARE complex formation and stability assay.

Cell-Based Catecholamine Release Assay

This assay measures the inhibitory effect of this compound on the release of catecholamines from a model cell line, such as PC12 or bovine adrenal chromaffin cells.

Principle: Chromaffin cells are loaded with a radioactive or fluorescent marker for catecholamines (e.g., [³H]-noradrenaline). The cells are then stimulated to release their vesicular contents in the presence or absence of this compound. The amount of released marker is quantified to determine the extent of inhibition.

Methodology:

-

Cell Culture: Culture PC12 or primary bovine adrenal chromaffin cells in appropriate media.

-

Loading: Incubate the cells with [³H]-noradrenaline for 1-2 hours to allow uptake into synaptic vesicles.

-

Pre-incubation: Wash the cells to remove excess unincorporated label and pre-incubate with varying concentrations of this compound for a defined period (e.g., 30 minutes).

-

Stimulation: Stimulate catecholamine release by depolarization with a high concentration of potassium (e.g., 56 mM KCl) or by applying a nicotinic acetylcholine receptor agonist (e.g., nicotine).

-

Quantification: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of total catecholamine released for each condition. Determine the IC50 value for this compound by plotting the percentage of inhibition against the peptide concentration.

Glutamate Release Assay from Neuronal Cultures

This assay assesses the effect of this compound on the release of the excitatory neurotransmitter glutamate from primary cortical neurons or iPSC-derived neurons.

Principle: Cultured neurons are stimulated to release glutamate. The concentration of glutamate in the culture medium is then measured using a commercially available colorimetric or fluorometric assay kit.

Methodology:

-

Neuronal Culture: Culture primary cortical neurons or differentiate iPSCs into cortical neurons.

-

Treatment: Pre-incubate the neuronal cultures with different concentrations of this compound.

-

Stimulation: Induce glutamate release by depolarizing the cells with high potassium chloride (KCl) or by applying a chemical stimulus like 4-aminopyridine (B3432731) (4-AP).

-

Sample Collection: Collect the culture supernatant at specific time points after stimulation.

-

Glutamate Quantification: Measure the glutamate concentration in the collected samples using a glutamate assay kit according to the manufacturer's instructions. This typically involves an enzymatic reaction that produces a colored or fluorescent product, which is then measured using a microplate reader.

-

Data Analysis: Normalize the glutamate release to the total protein content of the cells. Compare the amount of glutamate released in the presence and absence of this compound to determine the inhibitory effect.

Conclusion

This compound represents a significant development in the field of neuromodulatory peptides. Its well-defined mechanism of action, involving the competitive inhibition of the SNARE complex, provides a rational basis for its observed effects on neurotransmitter release and muscle contraction. The quantitative data, although primarily from cosmetic applications, demonstrates its potential efficacy. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and characterize the pharmacological properties of this compound and similar compounds. Future research should focus on elucidating its precise binding kinetics, in vivo efficacy in non-dermatological models, and potential for therapeutic applications beyond the cosmetic field.

References

- 1. AU2021214474B2 - Peptide inhibiting formation of SNARE complex and use thereof - Google Patents [patents.google.com]

- 2. SNAP-8: A Peptidic Frontier in Dermatological Science [newposts.ge]

- 3. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. An effective anti-wrinkle substance: Acetyl octapeptide-3_Chemicalbook [chemicalbook.com]

- 7. polarispeptides.com [polarispeptides.com]

- 8. Acetyl Octapeptide-3 (Explained + Products) [incidecoder.com]

- 9. synergieskin.hk [synergieskin.hk]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biochemical and Physical Properties of Acetyl Octapeptide-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl octapeptide-1, also known as acetyl octapeptide-3 and commercially recognized as SNAP-8™, is a synthetic peptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-wrinkle properties. This document provides a comprehensive technical overview of its biochemical and physical characteristics, mechanism of action, and relevant experimental methodologies. As an analogue of the N-terminal end of the SNAP-25 protein, this compound functions as a competitive inhibitor of the SNARE complex, thereby modulating neurotransmitter release and attenuating muscle contractions that lead to the formation of expression lines. This guide consolidates quantitative data, details experimental protocols for its synthesis, purification, and efficacy testing, and provides visual representations of its mechanism of action and experimental workflows.

Introduction

The pursuit of effective and non-invasive anti-aging treatments has led to the development of various bioactive peptides. Among these, neurotransmitter-inhibiting peptides, which mimic the action of botulinum toxin, have shown considerable promise. This compound is an elongated version of the well-known acetyl hexapeptide-8, designed to offer enhanced efficacy in reducing the appearance of expression wrinkles.[1] Its mechanism of action is centered on the modulation of the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex, a key component of the machinery responsible for vesicle fusion and neurotransmitter release at the neuromuscular junction.[2] By competing with SNAP-25 for a position in the SNARE complex, this compound destabilizes its formation, leading to a reduction in acetylcholine (B1216132) release and subsequent muscle relaxation.[3]

Biochemical Properties

| Property | Description | Source(s) |

| INCI Name | This compound / Acetyl Octapeptide-3 | [4] |

| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 | [5] |

| Molecular Formula | C41H70N16O16S | [6] |

| Molecular Weight | 1075.16 g/mol | [6] |

| Mechanism of Action | Competitive inhibitor of the SNAP-25 protein in the SNARE complex, leading to reduced acetylcholine release and muscle contraction. | [3] |

| Biological Activity | Anti-wrinkle, muscle relaxant. | [6][7] |

Physical Properties

| Property | Description | Source(s) |

| Appearance | White to off-white powder. | [8] |

| Solubility | Soluble in water. | [8] |

| Stability in Solution | Peptide solutions are less stable than the lyophilized form. For long-term storage, solutions should be kept at -20°C or -80°C. Stability is optimal at a pH of 5-6. | [9] |

| Storage of Lyophilized Powder | Store in a dry, dark place at 2-8°C for long-term storage. Can be transported at room temperature. | [4] |

Mechanism of Action: SNARE Complex Inhibition

This compound exerts its muscle-relaxing effects by interfering with the formation of the SNARE complex at the presynaptic terminal of neuromuscular junctions. The SNARE complex, composed of the proteins SNAP-25, syntaxin, and VAMP (vesicle-associated membrane protein), is essential for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of the neurotransmitter acetylcholine (ACh).[10]

This compound mimics the N-terminal end of SNAP-25 and competes for a position within the SNARE complex.[5] This competition destabilizes the complex, making it less efficient at mediating vesicle fusion.[2] Consequently, the amount of acetylcholine released into the synaptic cleft is reduced, leading to a decrease in muscle contraction and the relaxation of facial expression lines.[7]

Experimental Protocols

Synthesis and Purification

This compound is synthesized using solid-phase peptide synthesis (SPPS), followed by purification via high-performance liquid chromatography (HPLC).

5.1.1. Solid-Phase Peptide Synthesis (SPPS) Protocol

-

Resin Preparation: Swell a suitable resin (e.g., Rink amide resin for a C-terminal amide) in a non-polar solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Aspartic Acid) using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF. Add this mixture to the resin and allow it to react.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Ala, Arg, Arg, Gln, Met, Glu, Glu).

-

N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus using a solution of acetic anhydride (B1165640) and a base (e.g., DIEA) in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.

5.1.2. HPLC Purification Protocol

-

Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent, typically the initial mobile phase (e.g., 0.1% TFA in water).

-

Column: Use a reversed-phase C18 column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% B over 30-60 minutes.

-

Detection: Monitor the elution of the peptide using a UV detector at a wavelength of 210-230 nm.

-

Fraction Collection: Collect the fractions containing the peak corresponding to the purified this compound.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[11]

In Vitro Efficacy Assay: SNARE Complex Formation

This assay evaluates the ability of this compound to inhibit the formation of the SNARE complex. A fluorescence resonance energy transfer (FRET)-based assay is commonly employed.

-

Protein Expression and Purification: Express and purify recombinant SNARE proteins (VAMP2, syntaxin-1, and SNAP-25). One of the proteins (e.g., VAMP2) is labeled with a donor fluorophore (e.g., BODIPY FL), and another (e.g., SNAP-25) is labeled with an acceptor fluorophore (e.g., TMR).[12]

-

Reaction Setup: In a microplate, combine the labeled and unlabeled SNARE proteins in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. A control group with no peptide is also included.

-

Incubation: Incubate the plate to allow for SNARE complex formation.

-

FRET Measurement: Measure the FRET signal using a fluorescence plate reader. The formation of the SNARE complex brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the FRET signal compared to the control. The IC50 value can be calculated to quantify the peptide's inhibitory potency.

In Vitro Efficacy Assay: Acetylcholine Release

This assay measures the effect of this compound on the release of acetylcholine from cultured neuronal cells (e.g., PC12 cells or primary neurons).

-

Cell Culture: Culture neuronal cells in a suitable medium.

-

Peptide Treatment: Treat the cells with different concentrations of this compound for a specified period.

-

Stimulation of ACh Release: Induce acetylcholine release by depolarizing the cells, for example, by adding a high concentration of potassium chloride (KCl) to the culture medium.

-

Sample Collection: Collect the cell culture supernatant.

-

ACh Quantification: Measure the concentration of acetylcholine in the supernatant using a commercially available acetylcholine assay kit (colorimetric or fluorometric) or by LC-MS/MS.[13][14]

-

Data Analysis: Compare the amount of acetylcholine released from peptide-treated cells to that from untreated control cells to determine the inhibitory effect of this compound.

Clinical Efficacy Study: Wrinkle Reduction

A randomized, double-blind, placebo-controlled clinical study can be designed to evaluate the anti-wrinkle efficacy of a topical formulation containing this compound.[15][16]

-

Subject Recruitment: Recruit healthy volunteers with mild to moderate facial wrinkles.

-

Study Design: Randomly assign subjects to either the active group (receiving the formulation with this compound) or the placebo group.

-

Treatment Protocol: Instruct subjects to apply the assigned formulation to their facial wrinkles (e.g., crow's feet, forehead lines) twice daily for a defined period (e.g., 28 days).

-

Efficacy Assessment: Evaluate wrinkle reduction at baseline and at specified time points during the study. This can be done using:

-

Clinical Grading: A dermatologist assesses wrinkle severity using a standardized scale.

-

Instrumental Analysis: Techniques such as silicone replica analysis with 3D imaging (e.g., PRIMOS) or digital photography with image analysis software (e.g., VISIA) are used to quantify changes in wrinkle depth, volume, and length.

-

-

Statistical Analysis: Statistically analyze the data to determine if there is a significant difference in wrinkle reduction between the active and placebo groups.

Quantitative Data Summary

| Study Type | Parameter | Result | Source(s) |

| In Vitro | Inhibition of Glutamate Release | 43% inhibition at 1.5 mM concentration. | [4] |

| Clinical | Wrinkle Reduction (up to) | 63% reduction in wrinkle depth after 28 days of twice-daily application of a cream containing 10% of an acetyl octapeptide-3 solution. | [5] |

| Clinical | Wrinkle Reduction (mean) | 35% mean reduction in wrinkle depth. | [4] |

| Clinical (Combination) | Improvement in Facial Lines and Wrinkles | Statistically significant improvement in facial lines, facial wrinkles, eye lines, and eye wrinkles at week 14. | [13][17] |

Safety and Toxicology

This compound is generally considered safe for topical use in cosmetic formulations. In vitro cytotoxicity studies are essential to determine the safe concentration range.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Seed human dermal fibroblasts or keratinocytes in a 96-well plate and culture until they reach a suitable confluency.

-

Peptide Treatment: Treat the cells with a range of concentrations of this compound.

-

Incubation: Incubate the cells with the peptide for a specified time (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. This helps to determine the non-cytotoxic concentration range of the peptide.[18]

Conclusion

This compound is a well-characterized synthetic peptide with a clear mechanism of action involving the inhibition of the SNARE complex. Its ability to reduce muscle contractions translates to a demonstrable anti-wrinkle effect, supported by both in vitro and clinical data. This technical guide provides a foundational understanding of its properties and the experimental methodologies used to evaluate its efficacy and safety, serving as a valuable resource for researchers and professionals in the development of advanced skincare and dermatological products. Further research focusing on optimizing its delivery into the skin and exploring its synergistic effects with other active ingredients will continue to expand its potential in the field of cosmetic science.

References

- 1. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescence Lifetime Imaging Microscopy reveals rerouting of SNARE trafficking driving dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents | PLOS One [journals.plos.org]

- 5. testinglab.com [testinglab.com]

- 6. AU2021214474B2 - Peptide inhibiting formation of SNARE complex and use thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Rabphilin 3A binds the N-peptide of SNAP-25 to promote SNARE complex assembly in exocytosis | eLife [elifesciences.org]

- 13. Protocol for the measurement of secreted acetylcholine in the lumen of mouse intestine using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bioassaysys.com [bioassaysys.com]

- 15. A Randomized, Double-blind, Placebo-controlled Clinical Study Investigating the Efficacy and Tolerability of a Peptide Serum Targeting Expression Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jddonline.com [jddonline.com]

- 17. SNARE Modulators and SNARE Mimetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. brieflands.com [brieflands.com]

Acetyl Octapeptide-1: A Technical Guide to its Sequence, Molecular Weight, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, a synthetic peptide, has garnered significant attention in the fields of cosmetics and neuroscience for its targeted action on the mechanisms of neurotransmitter release. This technical guide provides a comprehensive overview of its fundamental properties, including its amino acid sequence and molecular weight. Delving into its mechanism of action, this document elucidates its role as a competitive inhibitor of the SNARE (Soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, a critical component in vesicular fusion and neurotransmitter exocytosis. Detailed experimental protocols for assessing its bioactivity are provided, alongside a quantitative summary of its reported efficacy. Signaling pathway and experimental workflow diagrams are included to offer a clear visual representation of the concepts discussed.

Core Properties of this compound

This compound is a synthetically derived peptide composed of eight amino acids. Its primary structure and key quantitative data are summarized below.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 | [1][2] |

| Molecular Formula | C41H70N16O16S | [1][3] |

| Molecular Weight | 1075.16 g/mol | [2][3][4] |

| Reported Efficacy | 43% inhibition of glutamate (B1630785) release (at 1.5 mM) | [5] |

| Up to 63% reduction in wrinkle depth (30 days) | [6] |

Mechanism of Action: SNARE Complex Inhibition

This compound exerts its biological effects by targeting the final and most critical step in neurotransmitter release: the fusion of synaptic vesicles with the presynaptic membrane. This process is mediated by the formation of the SNARE complex.

The SNARE complex is a four-helix bundle composed of three key proteins:

-

Syntaxin: A plasma membrane protein.

-

VAMP (Vesicle-Associated Membrane Protein) or Synaptobrevin: A vesicle membrane protein.

-

SNAP-25 (Synaptosome-Associated Protein of 25 kDa): A plasma membrane protein that contributes two of the four alpha-helices to the complex.

The formation of this stable complex pulls the vesicle and plasma membranes into close proximity, driving membrane fusion and the subsequent release of neurotransmitters, such as acetylcholine (B1216132) and glutamate, into the synaptic cleft.

This compound is designed as a mimic of the N-terminal end of the SNAP-25 protein. Due to this structural similarity, it can compete with the native SNAP-25 for a position within the SNARE complex. By occupying this binding site, this compound destabilizes the formation of a functional SNARE complex, thereby inhibiting the release of neurotransmitters. This leads to a reduction in muscle contraction, which is the basis for its application in reducing the appearance of expression wrinkles.

References

- 1. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. A novel in vitro assay model developed to measure both extracellular and intracellular acetylcholine levels for screening cholinergic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. SNARE assembly enlightened by cryo-EM structures of a synaptobrevin–Munc18-1–syntaxin-1 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetyl Octapeptide-3 | SNAP-8™ with ‘BOTOX® like’ effect | Acetyl Glutamyl Heptapeptide-3 [ci.guide]

An In-Depth Technical Guide to the Solubility and Stability of Acetyl Octapeptide-1 Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Octapeptide-1, a synthetic peptide also known under the trade name SNAP-8™, has garnered significant attention in the cosmetic and pharmaceutical fields for its targeted action on expression wrinkles. As an elongated analogue of Acetyl Hexapeptide-8, it functions by modulating the formation of the SNARE complex, thereby reducing muscle contractions. This technical guide provides a comprehensive overview of the solubility and stability of this compound in its lyophilized powder form. Key physicochemical properties, detailed experimental protocols for solubility and stability assessment, and an exploration of its degradation pathways are presented to support formulation development and ensure product efficacy and safety.

Physicochemical Properties

This compound is a white to off-white, odorless, and tasteless lyophilized powder. Its structure, featuring N-terminal acetylation and C-terminal amidation, significantly enhances its resistance to enzymatic degradation by peptidases.

Table 1: General Physicochemical Properties of this compound Powder

| Property | Value | Reference(s) |

| Appearance | White to off-white lyophilized powder | [1][2] |

| Molecular Formula | C₄₁H₇₀N₁₆O₁₆S | [3] |

| Molecular Weight | 1075.16 g/mol | [4] |

| Amino Acid Sequence | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH₂ | [5] |

| Purity (HPLC) | ≥95% - 98% | [2] |

Solubility Profile

The solubility of this compound is a critical parameter for its incorporation into various formulations. Its hydrophilic nature, attributed to the charged amino acid residues, dictates its solubility characteristics in aqueous and organic solvents.

Table 2: Solubility of this compound Powder

| Solvent | Solubility | Observations and Recommendations | Reference(s) |

| Water | Soluble | Readily dissolves in sterile, oxygen-free water. Sonication can aid dissolution. | [6][7] |

| Phosphate-Buffered Saline (PBS) | Soluble | A suitable aqueous buffer for biological assays. | [7] |

| Glycerin/Water Mixtures | Soluble | A 20-30% glycerol-aqueous solution is effective for preparing stock solutions. | |

| Propylene Glycol | Soluble | Can be used as a co-solvent in formulations. | |

| Ethanol | Slightly Soluble | May require agitation or sonication for complete dissolution. | |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | A common solvent for preparing stock solutions. Use fresh, anhydrous DMSO to avoid oxidation of the methionine residue. | [4][8] |

| Acetonitrile (ACN) | Soluble | Often used as a component of the mobile phase in HPLC analysis. | [8] |

| Petroleum Ether | Insoluble | Not a suitable solvent. |

Experimental Protocol for Quantitative Solubility Determination

A precise determination of solubility can be achieved through the following protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Peptide: Centrifuge the suspension at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved powder.

-

Quantification: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved peptide using a validated analytical method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at 214 nm.

-

Calculation: The solubility is calculated based on the measured concentration in the supernatant.

Figure 1: Workflow for quantitative solubility determination.

Stability Profile

The stability of this compound is crucial for maintaining its biological activity and ensuring the safety of the final product. Its degradation can be influenced by several factors, including temperature, pH, light, and the presence of oxidizing agents.

General Stability and Storage Recommendations

As a lyophilized powder, this compound is relatively stable when stored under appropriate conditions.

Table 3: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Recommendations | Reference(s) |

| Lyophilized Powder | -20°C to -15°C | Up to 24 months | Protected from light, in a sealed container. | [1] |

| Lyophilized Powder | 2-8°C | Shorter term | Protected from light, in a sealed container. | [2] |

| Aqueous Solution | 4°C | At least 96 hours | Prepare fresh solutions for optimal activity. | [9] |

| Stock Solution in DMSO | -20°C or -80°C | Up to 1 month (-20°C) or 6 months (-80°C) | Aliquot to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO. | [4] |

pH Stability

This compound exhibits good stability within a specific pH range, which is an important consideration for the formulation of aqueous-based products.

Table 4: pH Stability of this compound

| pH Range | Stability | Implications for Formulation |

| 4.0 - 7.0 | Generally stable | Formulations should be buffered within this range to minimize degradation. |

| < 4.0 (Acidic) | Potential for hydrolysis of peptide bonds. | Avoid highly acidic conditions. |

| > 7.0 (Alkaline) | Potential for deamidation and other base-catalyzed degradation pathways. | Avoid highly alkaline conditions. |

Degradation Pathways

Several chemical modifications can lead to the degradation of this compound, resulting in a loss of potency and the formation of impurities.

-

Hydrolysis: Cleavage of the peptide bonds can occur under strongly acidic or basic conditions, leading to the fragmentation of the peptide chain.

-

Deamidation: The side chains of asparagine and glutamine residues can undergo hydrolysis to form aspartic acid and glutamic acid, respectively. This introduces a negative charge and can alter the peptide's conformation and activity.

-

Oxidation: The methionine residue in the sequence is susceptible to oxidation, forming methionine sulfoxide. This can be initiated by exposure to air, light, or oxidizing agents. The use of antioxidants in formulations may be considered to mitigate this.[10][11]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][13][14]

Table 5: Typical Conditions for Forced Degradation Studies of Peptides

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60°C) | Peptide bond cleavage |

| Base Hydrolysis | 0.1 M - 1 M NaOH, room or elevated temperature | Deamidation, peptide bond cleavage, racemization |

| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of methionine |

| Thermal Degradation | Dry heat (e.g., 80-100°C) or in solution at elevated temperatures | Various degradation pathways |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) | Photoreactions, often involving aromatic residues (none in this peptide) or oxidation |

Experimental Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact peptide from its degradation products.

-

Forced Degradation: Subject samples of this compound to the stress conditions outlined in Table 5.

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the separation of all components.

-

Detection: UV at 214 nm and 280 nm.

-

-

Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve all degradation products from the parent peptide peak.

-

Stability Testing: Store samples under various conditions (e.g., different temperatures and pH values) and analyze them at specified time points using the validated stability-indicating method.

-

Data Analysis: Determine the degradation kinetics by plotting the concentration of the intact peptide over time.

Figure 2: Workflow for a peptide stability study.

Mechanism of Action: Inhibition of the SNARE Complex

This compound exerts its biological effect by mimicking the N-terminal end of the SNAP-25 protein, a key component of the Soluble N-ethylmaleimide-sensitive factor Attachment protein Receptor (SNARE) complex. This complex is essential for the fusion of vesicles containing neurotransmitters (like acetylcholine) with the presynaptic membrane, leading to muscle contraction.[5][15]

By competitively inhibiting the formation of a functional SNARE complex, this compound destabilizes it, leading to a reduction in neurotransmitter release and subsequent muscle relaxation. This mechanism is the basis for its use in reducing the appearance of expression wrinkles.[5][15]

Figure 3: Signaling pathway of SNARE complex-mediated neurotransmitter release and its inhibition by this compound.

Conclusion

This compound powder possesses favorable solubility in aqueous solutions and polar organic solvents, making it adaptable to a variety of formulation types. Its stability is enhanced by its modified termini, although it remains susceptible to degradation under harsh pH conditions and in the presence of oxidizing agents. Proper storage and formulation within a pH range of 4.0 to 7.0 are critical for maintaining its integrity and biological activity. The provided experimental protocols offer a framework for the rigorous assessment of its solubility and stability, which is indispensable for the development of effective and safe drug and cosmetic products. A thorough understanding of its degradation profile through forced degradation studies will further aid in the development of robust and reliable formulations.

References

- 1. Three steps forward, two steps back: Mechanistic insights into the assembly and disassembly of the SNARE complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cosmeceutical Peptides in the Framework of Sustainable Wellness Economy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. biobasic.com [biobasic.com]

- 8. genscript.com [genscript.com]

- 9. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]

- 10. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SNARE protein - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Acetyl Octapeptide-1 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl Octapeptide-1, also commonly known as Acetyl Octapeptide-3 or SNAP-8, is a synthetic peptide that has garnered significant attention in the cosmetic and therapeutic fields. Structurally, it is an elongation of the well-known Acetyl Hexapeptide-8, designed to mimic the N-terminal end of the SNAP-25 protein. Its primary mechanism of action involves the modulation of the Soluble N-ethylmaleimide-sensitive factor Attachment Protein Receptor (SNARE) complex. By competing with SNAP-25 for a position in this complex, this compound destabilizes it, leading to a reduction in the release of neurotransmitters, which in turn attenuates muscle contractions. This mode of action has established it as a popular ingredient in anti-wrinkle cosmetic formulations.[1]

Beyond its cosmetic applications, emerging research suggests potential neuroprotective and anti-inflammatory properties for this compound, making it a molecule of interest for broader therapeutic development. These application notes provide detailed protocols for the in vitro investigation of this compound, focusing on its effects on cell viability, neuronal function, and inflammatory responses.

Data Presentation

The following tables summarize key quantitative data related to the in vitro activity of this compound and its analogue, Acetyl Hexapeptide-8.

| Peptide | Cell Line | Assay | Concentration | Effect | Reference |

| Acetyl Hexapeptide-8 Amide | Human Epidermal Fibroblasts | Proliferation Assay (EZ4U) | 100 µM | Significant antiproliferative activity | [2] |

| Acetyl Hexapeptide-8 Amide | Human Neuroblastoma (IMR-32) | Proliferation Assay (EZ4U) | >10 µM | Significant antiproliferative activity | [2] |

| Acetyl Hexapeptide-8 Amide | Human Embryonic Kidney (HEK)-293 | Proliferation Assay (EZ4U) | IC50 = 34.862 µM | Antiproliferative activity | [2] |

| Acetyl Hexapeptide-8 | Co-culture system | Muscle Contraction | 100 ppm | 26% inhibition of muscle contractions | [3] |

Experimental Protocols

Cell Culture Protocols

a) Human Dermal Fibroblasts (HDF) Culture

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2mM L-glutamine, 50 units/mL penicillin, and 50 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using 0.05% Trypsin-EDTA, neutralize with complete medium, centrifuge, and re-seed at a 1:5 ratio. Change media every 2-3 days.

b) Neuronal Cell Line (e.g., SH-SY5Y, PC12) Culture

-

Media: For SH-SY5Y, use a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% FBS, 2 mM L-glutamine, 1% non-essential amino acids, 50 units/mL penicillin, and 50 µg/mL streptomycin. For PC12, use RPMI-1640 medium with 10% horse serum, 5% FBS, and antibiotics.

-

Differentiation (Optional): To induce a more mature neuronal phenotype in SH-SY5Y cells, reduce the serum concentration to 1% and add 10 µM retinoic acid for 5-7 days. For PC12 cells, treat with 50-100 ng/mL Nerve Growth Factor (NGF) for a similar duration.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cell lines such as fibroblasts or neuroblastoma cells.

-

Materials:

-

Cells of interest (e.g., Human Dermal Fibroblasts, SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in sterile water or PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 200 µM. Include a vehicle-only control.

-

Replace the medium in the wells with the prepared peptide solutions and incubate for 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

In Vitro Muscle Contraction Inhibition Assay

This assay provides a functional measure of this compound's ability to inhibit muscle cell contraction, which is central to its anti-wrinkle effect.

-

Model: Co-culture of differentiated motor neurons and myotubes, or a skeletal muscle cell line (e.g., C2C12) differentiated into myotubes.

-

Procedure:

-

Differentiate myoblasts into myotubes by switching to a low-serum differentiation medium.

-

Once myotubes are formed and exhibit spontaneous contractions, treat the cultures with varying concentrations of this compound (e.g., 10 µM to 500 µM) for 24-48 hours.

-

Stimulate muscle contraction using acetylcholine (B1216132) or electrical field stimulation.

-

Record and quantify the frequency and amplitude of myotube contractions using video microscopy and image analysis software.

-

Compare the contraction parameters between treated and untreated cells to determine the inhibitory effect of the peptide.

-

Western Blot Analysis of SNAP-25

This protocol allows for the direct assessment of this compound's mechanism of action by observing its effect on the SNARE complex.

-

Cell Lysate Preparation:

-

Culture neuronal cells (e.g., differentiated SH-SY5Y) and treat with this compound (e.g., 100 µM) for 24 hours.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against SNAP-25 overnight at 4°C. To specifically assess the peptide's action, antibodies that recognize the cleaved form of SNAP-25 can be utilized if a relevant cleavage event is expected or induced.[4][5][6]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH or β-actin.

-

In Vitro Anti-Inflammatory Assay

This protocol evaluates the potential of this compound to mitigate inflammatory responses in a macrophage cell line.

-

Cell Line: RAW 264.7 murine macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with non-toxic concentrations of this compound (determined by a prior viability assay) for 1-2 hours.

-

Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators.

-

Nitric Oxide (NO) Measurement: Quantify nitrite (B80452) accumulation in the supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.[7]

-

Neuroprotection Assay

This protocol assesses the ability of this compound to protect neuronal cells from a neurotoxic insult.

-

Cell Line: Differentiated SH-SY5Y or primary cortical neurons.

-

Procedure:

-

Plate and differentiate neuronal cells as previously described.

-

Pre-treat the cells with various concentrations of this compound for 2-4 hours.

-

Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) for oxidative stress or glutamate (B1630785) for excitotoxicity.

-

After 24 hours of incubation with the neurotoxin, assess cell viability using the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).

-

Compare the viability of cells pre-treated with this compound to those treated with the neurotoxin alone to determine the neuroprotective effect.

-

Mandatory Visualizations

Signaling Pathway of this compound

References

- 1. activepeptide.com [activepeptide.com]

- 2. cir-safety.org [cir-safety.org]

- 3. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. JP2017524689A - Method for detecting cleaved SNAP25 in tissue samples - Google Patents [patents.google.com]